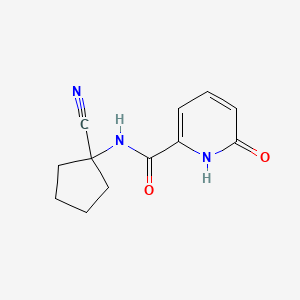
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide involves the inhibition of BTK activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. Upon binding to the B-cell receptor, BTK gets activated and initiates a signaling cascade that leads to B-cell proliferation and differentiation. N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of B-cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide has been shown to have potent inhibitory activity against BTK. In preclinical studies, it has been demonstrated to suppress the proliferation and differentiation of B-cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide is its potent inhibitory activity against BTK, making it a potential candidate for the treatment of B-cell malignancies. However, like any other experimental drug, it has certain limitations. One of the major limitations is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its long-term safety and efficacy in humans are yet to be established, making it a subject of ongoing research.
Zukünftige Richtungen
There are several possible future directions for the research on N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide. One of the potential directions is to explore its efficacy in combination with other drugs for the treatment of B-cell malignancies. Another potential direction is to investigate its activity against other targets involved in B-cell receptor signaling. Additionally, further studies are needed to establish its safety and efficacy in humans, which can pave the way for its clinical development.
Synthesemethoden
The synthesis of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide involves a series of chemical reactions. The starting material for this synthesis is 1-cyanocyclopentene, which is reacted with ethyl chloroformate to form ethyl 2-cyanocyclopent-1-ylcarbamate. This intermediate is then treated with hydrazine hydrate to obtain 1-cyanocyclopentyl hydrazine. Finally, the reaction of 1-cyanocyclopentyl hydrazine with 6-oxo-1H-pyridine-2-carboxylic acid yields N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and differentiation, making it a potential candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and B-cell lymphomas.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-12(6-1-2-7-12)15-11(17)9-4-3-5-10(16)14-9/h3-5H,1-2,6-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPGGJXVBKDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)
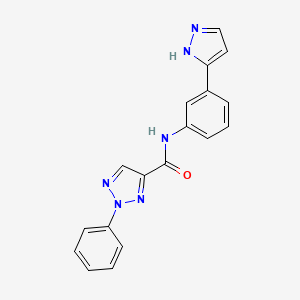
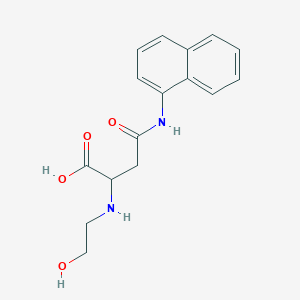
![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2717801.png)
![4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2717802.png)

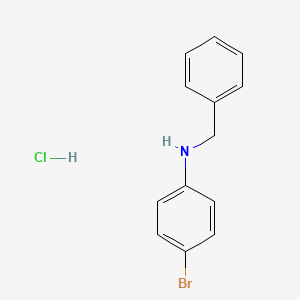
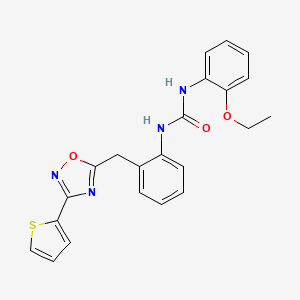

![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)
![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)